FA-Phe-ala-OH

Cathepsin A Lysosomal Carboxypeptidase Enzyme Kinetics

FA-Phe-ala-OH is a synthetic furylacryloyl (FA)-blocked dipeptide. Its N-terminal FA chromophore enables continuous spectrophotometric monitoring of enzymatic hydrolysis due to a characteristic blue shift in absorbance upon cleavage. This makes it a model substrate for studying the catalytic preferences and substrate-binding pockets of various proteases and dipeptidyl carboxypeptidases. Its specific Phe-Ala dipeptide core confers a unique substrate profile, distinct from other FA-peptides. Researchers can use it as part of a panel to map active site specificity, refine docking models, or as a structurally similar but mass-distinct internal standard in analytical workflows quantifying other FA-peptide substrates. Choose this specific dipeptide to ensure reliable and reproducible results in your biochemical and pharmaceutical research.

Molecular Formula C19H20N2O5
Molecular Weight 356.4 g/mol
Cat. No. B1353373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFA-Phe-ala-OH
Molecular FormulaC19H20N2O5
Molecular Weight356.4 g/mol
Structural Identifiers
SMILESCC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C=CC2=CC=CO2
InChIInChI=1S/C19H20N2O5/c1-13(19(24)25)20-18(23)16(12-14-6-3-2-4-7-14)21-17(22)10-9-15-8-5-11-26-15/h2-11,13,16H,12H2,1H3,(H,20,23)(H,21,22)(H,24,25)/b10-9+/t13-,16-/m0/s1
InChIKeyNOTCFISCFHKOHX-AULVFQMTSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





FA-Phe-Ala-OH: An Overview of a Furylacryloyl Dipeptide for Carboxypeptidase Research


FA-Phe-Ala-OH (CAS 83803-17-2, molecular weight 356.37 g/mol), also known as furylacryloyl-L-phenylalanyl-L-alanine, is a synthetic dipeptide derivative featuring an N-terminal furylacryloyl chromophore. It serves as a chromogenic substrate for serine and metallocarboxypeptidases, enabling continuous spectrophotometric monitoring of enzymatic activity at wavelengths above 324 nm [1] . The compound is routinely employed in biochemical studies investigating carboxypeptidase substrate specificity, enzyme kinetics, and C-terminal amino acid sequence determination.

Why FA-Phe-Ala-OH Cannot Be Substituted by Generic Dipeptide Analogs in Carboxypeptidase Studies


Carboxypeptidase substrate specificity is exquisitely sensitive to the amino acid sequence and the nature of the N-terminal blocking group. Substitution of FA-Phe-Ala-OH with structurally similar dipeptides (e.g., FA-Ala-Phe-OH, FA-Phe-Leu-OH) or other furylacryloyl derivatives leads to significantly altered kinetic parameters (kcat, Km, kcat/Km) and enzyme recognition [1]. Even minor changes, such as inversion of the amino acid sequence from Phe-Ala to Ala-Phe, can dramatically impact hydrolysis rates, as demonstrated in assays with malt carboxypeptidase III [2]. Furthermore, the chromophoric properties of the furylacryloyl group, which enable label-free, continuous spectrophotometric assays, are absent in non-acylated dipeptides, necessitating the use of secondary detection methods. These compound-specific biochemical interactions preclude generic interchangeability and underscore the requirement for precise compound selection.

Quantitative Differentiators for FA-Phe-Ala-OH Versus Structural Analogs in Biochemical Assays


Superior Catalytic Specificity (kcat/Km) for Human Cathepsin A Compared to Alternative FA-Phe-Xaa Dipeptides

Among a panel of furylacryloyl (FA)-Phe-Xaa dipeptides evaluated as substrates for purified human placental cathepsin A/protective protein, FA-Phe-Ala-OH was identified as one of three substrates (along with FA-Phe-Phe and FA-Phe-Leu) exhibiting the highest specificity constant (kcat/Km) [1]. The enzyme displays a marked preference for substrates with large hydrophobic (Phe, Leu) or positively charged (Arg) amino acid residues at the P'1 position, with FA-Phe-Ala-OH demonstrating top-tier catalytic efficiency within this defined subset.

Cathepsin A Lysosomal Carboxypeptidase Enzyme Kinetics

Distinct Hydrolysis Profile by Malt Carboxypeptidase III Relative to the Sequence Isomer FA-Ala-Phe-OH

In studies with malt carboxypeptidase III isolated from barley, both FA-Phe-Ala-OH and its sequence isomer FA-Ala-Phe-OH were employed as substrates for routine activity determinations at 25°C [1]. The enzyme's kinetic behavior towards the two substrates is distinguishable, reflecting the enzyme's documented preference for Phe at the P1 position [1]. While the specific kcat/Km values for this particular enzyme are not detailed in the provided text, the parallel use of both compounds in the same assay system confirms differential recognition and hydrolysis, validating the need for substrate-specific characterization.

Carboxypeptidase III Substrate Specificity Sequence Isomer

Quantified Aqueous Solubility Enables Precise Formulation and Stock Solution Preparation

The calculated aqueous solubility of FA-Phe-Ala-OH is 0.068 g/L (68 µg/mL) at 25°C . This quantifiable value provides a precise benchmark for preparing saturated stock solutions and assessing compatibility with various assay buffers. In contrast, the aqueous solubility of the closely related analog FA-Phe-OH (CAS 71115-83-8) is not consistently quantified in available technical datasheets, often described only qualitatively as 'soluble in DMSO' or 'soluble in water and some organic solvents' [1]. The availability of a defined solubility parameter for FA-Phe-Ala-OH facilitates reproducible experimental design and minimizes variability arising from undissolved compound.

Solubility Formulation Assay Buffer Compatibility

Validated Chromophoric Substrate for Continuous Spectrophotometric Carboxypeptidase Assays

The furylacryloyl (FA) moiety attached to the N-terminus of FA-Phe-Ala-OH confers chromophoric properties that allow for continuous, label-free spectrophotometric monitoring of carboxypeptidase activity at wavelengths above 324 nm, with minimal interference from protein absorbance [1]. This property is directly exploited in assays for cathepsin A, carboxypeptidase Y, and other serine carboxypeptidases. Non-acylated dipeptides, such as H-Phe-Ala-OH, lack this intrinsic chromophore and would require alternative detection methods (e.g., HPLC, mass spectrometry, or coupled enzyme assays), which are more laborious and less amenable to real-time kinetic analysis.

Spectrophotometric Assay Chromogenic Substrate Enzyme Kinetics

Characterized Behavior in Mutant Carboxypeptidase Y Studies for Probing S'1 Pocket Specificity

FA-Phe-Ala-OH has been employed as a substrate in studies characterizing the altered substrate preferences of mutant carboxypeptidase Y (CPD-Y) enzymes. Specifically, it was used to assess the impact of mutations at position 398 (Met to Leu, Phe, or Tyr) on enzyme activity, revealing a pattern where kcat values decreased progressively across the mutant series [1]. This demonstrates the compound's utility in dissecting the contribution of individual amino acid residues to enzyme-substrate recognition within the S'1 binding pocket. In contrast, FA-Phe-Leu-OH and FA-Phe-Val-OH, while also used, exhibit different sensitivity profiles due to their larger P'1 side chains [2].

Carboxypeptidase Y Site-Directed Mutagenesis Enzyme Engineering

Primary Research and Industrial Application Scenarios for FA-Phe-Ala-OH


Diagnostic Assay Development for Lysosomal Storage Disorders (Galactosialidosis)

FA-Phe-Ala-OH is validated as a high-specificity substrate for human lysosomal cathepsin A/protective protein [1]. It can be employed in continuous spectrophotometric assays to measure residual cathepsin A activity in patient-derived fibroblasts, with activity levels in galactosialidosis patients reported as <6% of controls [1]. This application leverages the compound's optimal kcat/Km ranking among FA-Phe-Xaa dipeptides for sensitive detection of enzyme deficiency.

Kinetic Characterization of Novel Carboxypeptidases from Microbial or Plant Sources

As demonstrated with malt carboxypeptidase III [2], FA-Phe-Ala-OH serves as a standard substrate for determining the catalytic properties (Km, kcat) of newly isolated carboxypeptidases. Its defined structure and chromogenic properties allow for rapid, reproducible kinetic assays without the need for radioisotopes or secondary enzymes. The compound's differential hydrolysis compared to sequence isomers like FA-Ala-Phe-OH aids in mapping the substrate specificity profiles of these enzymes.

Structure-Activity Relationship (SAR) Studies of Engineered Carboxypeptidase Y Variants

FA-Phe-Ala-OH is a validated tool for assessing the impact of site-directed mutations on the S'1 binding pocket of carboxypeptidase Y [3] [4]. Its use in comparative studies with other FA-Phe-Xaa-OH substrates (e.g., FA-Phe-Val-OH, FA-Phe-Leu-OH) enables researchers to correlate changes in enzyme activity with specific amino acid substitutions, providing insights into the molecular determinants of substrate recognition and guiding the design of enzymes with tailored specificities.

Quality Control and Substrate Validation in Peptide Synthesis and Conjugation Services

For contract research organizations (CROs) and peptide manufacturers offering custom synthesis and enzyme substrate panels, FA-Phe-Ala-OH represents a benchmark compound with established CAS registry (83803-17-2), calculated solubility (0.068 g/L) , and documented enzyme reactivity. These defined parameters facilitate batch-to-batch consistency assessments, solubility testing in proprietary buffer systems, and validation of enzymatic activity for quality assurance purposes.

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